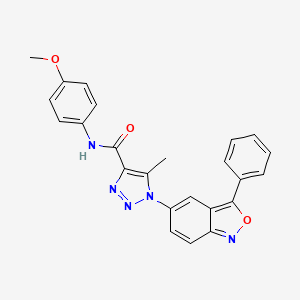![molecular formula C23H25N3O5 B11453415 12-oxo-N-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B11453415.png)
12-oxo-N-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-oxo-N-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound featuring a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-oxo-N-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the trimethoxyphenyl derivative, followed by the formation of the azepinoquinazoline core. Key steps include:
Formation of the Trimethoxyphenyl Derivative: This involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to form the desired intermediate.
Cyclization: The intermediate undergoes cyclization to form the azepinoquinazoline core.
Functionalization: Introduction of the carboxamide group and further functionalization to achieve the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
12-oxo-N-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
12-oxo-N-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential bioactive properties, including anti-cancer and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 12-oxo-N-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit tubulin polymerization, affecting cell division and exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
12-oxo-N-(3,4,5-trimethoxyphenyl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is unique due to its specific structural features and the presence of the azepinoquinazoline core, which may confer distinct bioactive properties compared to other compounds with similar functional groups .
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
12-oxo-N-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C23H25N3O5/c1-29-18-12-15(13-19(30-2)21(18)31-3)24-22(27)14-8-9-16-17(11-14)25-20-7-5-4-6-10-26(20)23(16)28/h8-9,11-13H,4-7,10H2,1-3H3,(H,24,27) |
InChI Key |
QYQYXLWFRIPKSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B11453332.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanamide](/img/structure/B11453335.png)
![Cyclohexyl 4-(2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11453337.png)
![N-{2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl}-2-chlorobenzamide](/img/structure/B11453341.png)

amino}cyclohexanecarboxamide](/img/structure/B11453358.png)
![2-[N-(2H-1,3-Benzodioxol-5-YL)methanesulfonamido]-N-[3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B11453362.png)
![2-[(4-Methylphenyl)methylidene]-1H-indol-3-one](/img/structure/B11453364.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B11453369.png)
![2-{4-amino-6-[(E)-2-phenylethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11453378.png)
![1-(tert-butyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)-5-(3-methoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11453390.png)

![3-methyl-4-nitro-5-[(E)-2-pyridin-3-ylethenyl]-1,2-oxazole](/img/structure/B11453403.png)
![4-chloro-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B11453421.png)
